Dihydrochloride Salt Form Enables Aqueous Solubility vs. Free Base Insolubility Limitation
The target compound is provided as the dihydrochloride salt (MW 253.14 g/mol), which confers water solubility suitable for biological studies. In contrast, the free base analog 2-(4-Fluoropiperidin-4-yl)pyridine (CAS 853576-43-9, MW 180.22 g/mol) is poorly water-soluble and requires organic co-solvents for dissolution, introducing potential solvent interference artifacts in cell-based or biochemical assays . The dihydrochloride form eliminates the need for dimethyl sulfoxide (DMSO) or methanol in many aqueous buffer systems, preserving assay integrity and reducing vehicle control complexity . This distinction is critical for reproducible dose-response determinations in pharmacology and toxicology studies .
| Evidence Dimension | Aqueous solubility behavior |
|---|---|
| Target Compound Data | Water-soluble (dihydrochloride salt) |
| Comparator Or Baseline | 2-(4-Fluoropiperidin-4-yl)pyridine free base (CAS 853576-43-9): poorly water-soluble |
| Quantified Difference | Qualitative categorical difference; quantitative solubility values not reported in accessible vendor technical datasheets |
| Conditions | Aqueous buffer systems, standard laboratory handling |
Why This Matters
Enables direct use in aqueous biological assays without organic co-solvent interference, reducing experimental variability and simplifying procurement of assay-ready material.
